

# In Silico Modeling of the Disperse Blue 102 Molecular Structure: A Technical Guide

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Compound of Interest		
Compound Name:	Disperse blue 102	
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#### Abstract

**Disperse Blue 102** (DB102), a monoazo dye, is utilized extensively in the textile industry for dyeing polyester fabrics.[1][2] A thorough understanding of its molecular structure and physicochemical properties at an atomic level is crucial for optimizing its application, predicting its environmental fate, and assessing its potential biological interactions. In silico modeling, or computational chemistry, provides a powerful, cost-effective, and efficient framework for investigating these characteristics. This technical guide offers an in-depth overview of the core computational methodologies for modeling the molecular structure of **Disperse Blue 102**, intended for researchers, scientists, and professionals in drug development and material science. It details standardized protocols for geometry optimization, electronic and spectroscopic property prediction, and molecular docking simulations to evaluate potential biointeractions.

### **Introduction to Disperse Blue 102**

**Disperse Blue 102** (CAS: 12222-97-8) belongs to the single azo class of dyes and is synthesized via the diazotization of 5-Nitrothiazol-2-amine and subsequent coupling with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.[1][3] Its primary application is in the dyeing and printing of synthetic fibers.[1] Computational modeling allows for the elucidation of its three-dimensional structure, electronic properties, and interaction mechanisms, which are difficult to determine through experimental means alone.



# Molecular Structure and Physicochemical Properties

The foundational data for any in silico study begins with the known chemical and physical properties of the molecule. These parameters serve as a baseline for validation of computational models.

Property	Value	Source
Molecular Formula	C15H19N5O4S	[1][2][4]
Molecular Weight	365.41 g/mol	[1][2][5]
Chemical Class	Monoazo Dye	[1][2]
Density	1.4 - 1.43 g/cm <sup>3</sup>	[4][5]
Boiling Point	597.4 °C at 760 mmHg	[4][5]
Flash Point	315.1 °C	[4][5]
Refractive Index	1.664	[4][5]
Polar Surface Area (PSA)	155 Ų	[5]
LogP (XLogP3)	2.48	[5]

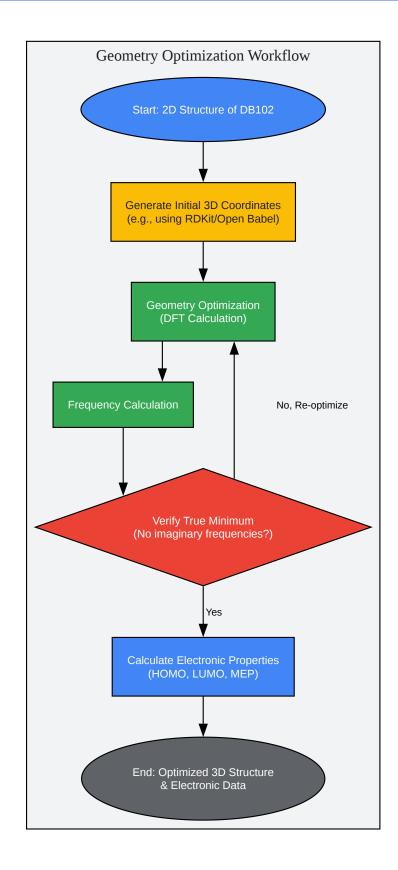
# Core In Silico Methodologies for Molecular Characterization

A multi-step computational workflow is required to build a comprehensive model of the **Disperse Blue 102** molecule, from its most stable conformation to its dynamic behavior.

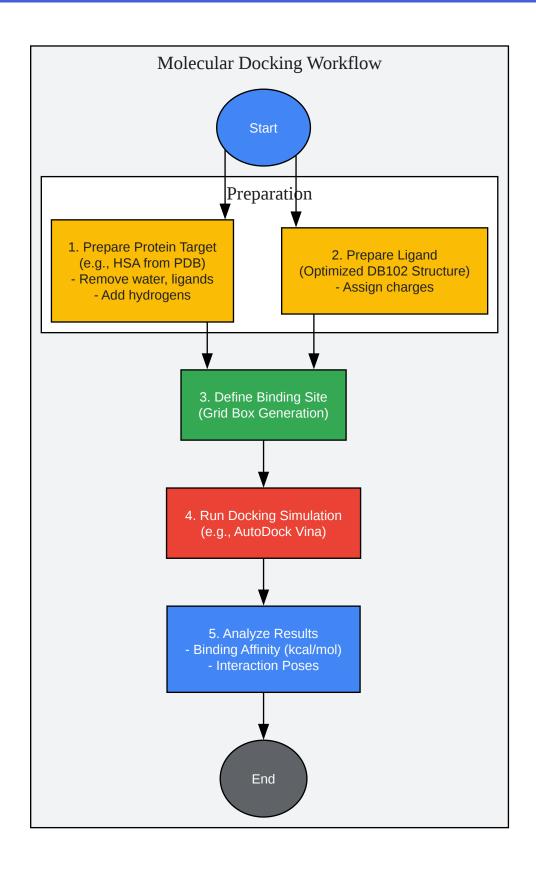
## **Geometry Optimization and Electronic Structure Calculation**

The first step is to determine the most energetically favorable three-dimensional structure of the molecule. This optimized geometry is the basis for all subsequent calculations. Density Functional Theory (DFT) is a robust method for this purpose.[6]









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